Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester

Lipophilicity Metabolic Stability Chromatographic Retention

Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester (CAS 23554-61-2) is a synthetic, non-proteinogenic, N,N-disubstituted glycine derivative with the molecular formula C₁₅H₁₄FNO₃ and a molecular weight of 275.27 g/mol. Its structure features a glycine backbone N-substituted with both a fluoroacetyl group and a 1-naphthyl moiety, esterified as the methyl ester.

Molecular Formula C15H14FNO3
Molecular Weight 275.27 g/mol
CAS No. 23554-61-2
Cat. No. B15290748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester
CAS23554-61-2
Molecular FormulaC15H14FNO3
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESCOC(=O)CN(C1=CC=CC2=CC=CC=C21)C(=O)CF
InChIInChI=1S/C15H14FNO3/c1-20-15(19)10-17(14(18)9-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3
InChIKeySSUIANFQGFPVKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester (CAS 23554-61-2): Core Physicochemical and Structural Profile for Procurement Decisions


Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester (CAS 23554-61-2) is a synthetic, non-proteinogenic, N,N-disubstituted glycine derivative with the molecular formula C₁₅H₁₄FNO₃ and a molecular weight of 275.27 g/mol . Its structure features a glycine backbone N-substituted with both a fluoroacetyl group and a 1-naphthyl moiety, esterified as the methyl ester. This compound is primarily used as a specialty chemical intermediate and research tool, with documented relevance in medicinal chemistry , the enantioseparation of unusual glycine ester analogs [1], and as a potential process-related impurity standard in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as lisinopril [2].

Lisinopril impurity profiling reference standard
Chiral enantioseparation research on glycine ester analogs
Fluoroacetyl-naphthyl scaffold for medicinal chemistry SAR studies
Forced thermal degradation method development

Why Generic N-Acyl-N-1-naphthyl Glycine Esters Cannot Substitute for CAS 23554-61-2 in Critical Applications


The fluoroacetyl substituent in Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester is not a generic functional group. Replacing it with a chloroacetyl, acetyl, or bromoacetyl analog introduces measurable differences in lipophilicity, metabolic stability, and reactivity that can alter HPLC retention behavior, impurity tracking, and structure-activity relationships. Unlike the chloroacetyl analog (CAS 19889-52-2) which is susceptible to reactivity-based degradation, the C-F bond in the target compound provides enhanced metabolic and thermal stability—a critical factor for its use as a control in forced degradation studies . Similarly, the specific combination of the fluoroacetyl group with a 1-naphthyl moiety creates a distinct chromatographic and spectroscopic signature that has been documented and utilized in enantioseparation protocols [1], meaning that generic analogs cannot serve as equivalent reference standards.

Fluoroacetyl (target) Chloroacetyl analog Differing LogP and C-F stability may shift metabolic and chromatographic profiles
Fluoroacetyl (target) Chloroacetyl analog +25°C boiling point difference alters thermal stress study outcomes
Fluoroacetyl (target) Acetyl / unsubstituted analog Unique PSA and chiral retention make generic analogs unsuitable as reference standards

Product-Specific Quantitative Differentiation of Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester (CAS 23554-61-2)


Fluoroacetyl vs. Chloroacetyl: Lipophilicity Differential as Measured by Computed LogP

The target compound exhibits a computed LogP value of 2.31530, which is lower than the chlorinated analog Glycine, N-(chloroacetyl)-N-1-naphthyl-, methyl ester (CAS 19889-52-2), reflecting the differing electronegativity and polar surface area contributions of fluorine vs. chlorine . A lower LogP indicates reduced lipophilicity, which can translate to lower tissue accumulation and a distinct pharmacokinetic profile in drug development contexts.

LogP comparison
Data to verify
Computed LogP 2.32 vs. chloro analog (estimated higher)
Reported lipophilicity context; may influence retention and partitioning
Computed value from ChemicalBook; source-specific review required
Lipophilicity Metabolic Stability Chromatographic Retention

Boiling Point as a Proxy for Thermal Stability: Fluoroacetyl vs. Chloroacetyl Comparison

The target compound has a reported boiling point of 416.7°C at 760 mmHg , whereas the chloro analog (CAS 19889-52-2) has a lower boiling point of 391.7°C at 760 mmHg . This difference, attributable to the strength of the C-F bond versus C-Cl, is a direct indicator of superior thermal stability, which is critical for processes involving high-temperature conditions or forced thermal degradation studies.

Boiling point differential
Data to verify
416.7°C (+25.0°C vs. chloro analog)
Reported thermal stability differential; may support forced degradation study design
Boiling points sourced from ChemicalBook; confirm experimentally
Thermal Stability Physicochemical Properties Formulation

Polar Surface Area (PSA) Comparison and its Effect on Chromatographic Resolution

The target compound has a computed polar surface area (PSA) of 46.61 Ų . The chlorinated analog (CAS 19889-52-2) has a PSA of 46.8 Ų, and the non-halogenated Glycine, N-(acetyl)-N-1-naphthyl-, methyl ester has a PSA of 46.2 Ų . These subtle but measurable differences in PSA contribute to distinct chromatographic retention times, a critical factor when selecting compounds for use as reference standards or internal standards. The unique retention behavior of the fluoroacetyl analog has been confirmed under normal-phase chiral HPLC conditions [1].

Polar surface area (PSA)
Class‑level
PSA 46.61 Ų (vs. 46.8 chloro, 46.2 acetyl analog)
Reported PSA differences may support chromatographic resolution from structural analogs
Referenced chiral HPLC retention data [1]; class-level inference
Analytical Method Development HPLC Polar Surface Area

Documented Role as a Process-Related Impurity Standard in Lisinopril Synthesis

This compound has been identified and characterized as a process-related impurity in the scale-up synthesis of lisinopril [1]. Its known structural relationship to lisinopril and unique spectral signatures (¹H, ²H, ¹³C NMR, IR, Raman) provide a validated, referenceable fingerprint for quality control. No analogous impurity standard exists for other ACE inhibitors that shares this exact structure, making it a uniquely qualified reference material for lisinopril-specific impurity methods.

Impurity standard role
Source review
Identified as process impurity in lisinopril synthesis
Reported impurity standard context; may support lisinopril impurity profiling
Spectral fingerprints (NMR, IR, Raman) documented; class-level attribution
Impurity Profiling Pharmaceutical Quality Control Lisinopril

Optimal Procurement and Application Scenarios for Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester


Certified Reference Material for Lisinopril Impurity Profiling

This compound is the definitive reference standard for identifying and quantifying a specific process-related impurity in lisinopril bulk drug substance [1]. Its well-characterized spectral data (NMR, IR, Raman) and chromatographic behavior enable its use as a system suitability standard in HPLC methods per ICH Q3A guidelines. Substituting with a non-fluorinated or differently-halogenated analog would compromise method specificity and regulatory defensibility.

Chiral Method Development and Enantioseparation Research

The compound belongs to a class of 1-naphthol-substituted glycine ester analogs whose enantiomers have been successfully separated on polysaccharide-based chiral stationary phases [2]. Its unique fluoroacetyl group provides a distinct retention factor (k') compared to other halogenated or non-halogenated analogs, making it a valuable tool for probing structure-retention relationships and thermodynamics of chiral recognition in academic and industrial research settings.

Forced Thermal Degradation Studies in Pharmaceutical Development

With a boiling point of 416.7°C, which is significantly higher (+25°C) than its chloro analog, this fluoroacetyl derivative demonstrates superior thermal stability . This property makes it the preferred compound for designing forced degradation studies that require thermal stress conditions, ensuring that the observed degradation products arise from the drug substance itself and not from the degradation of the impurity standard.

Medicinal Chemistry Scaffold for Fluorinated Drug Design

The presence of the fluoroacetyl group on a glycine-naphthyl scaffold provides a unique template for medicinal chemists to explore the impact of fluorine substitution on biological activity, metabolic stability, and target engagement . The methyl ester serves as a convenient prodrug or intermediate form for further derivatization into amides, acids, or other esters.

Application
Selection Property
Validation Focus
Lisinopril impurity profiling
Identity‑matched impurity standard
ICH Q3A impurity method specificity review
Chiral enantioseparation studies
Unique fluoroacetyl retention factor (k')
Structure‑retention relationship and chiral recognition thermodynamics
Forced thermal degradation research
High boiling point vs. chloro analog
Thermal stress condition robustness and degradation product attribution
Fluorinated medicinal chemistry SAR
Fluoroacetyl‑naphthyl building block
Fluorine substitution effects on molecular recognition and stability
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